molecular formula C13H16O2 B1452331 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde CAS No. 883525-14-2

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Cat. No. B1452331
CAS RN: 883525-14-2
M. Wt: 204.26 g/mol
InChI Key: FZEKMQLSZVRVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, also known as 4-CMEB, is an aromatic aldehyde that has been studied for its potential applications in scientific research. This compound is a derivative of benzaldehyde and is characterized by its cyclopropylmethoxy group. It is a colorless liquid with a molecular weight of 214.25 g/mol and a boiling point of 118-120°C. 4-CMEB has a variety of applications in the fields of biology and chemistry, and it is used as a reagent in several laboratory experiments.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of aromatic aldehydes like 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde involves multi-component reactions among aromatic aldehydes, with various catalysts and conditions enhancing the process. These reactions lead to the formation of heterocycles and other derivatives, showcasing the chemical versatility of such compounds (Laroum et al., 2019).

Catalytic Oxidation and Environmental Applications

Aromatic aldehydes are also pivotal in the catalytic oxidation processes, particularly in transforming lignins into aromatic aldehydes like vanillin and syringaldehyde. This process is essential in industries like perfumery, food flavoring, and chemical production. The efficiency and environmental impact of these processes are under continuous study, with a focus on reducing resource consumption and exploring sustainable practices (Tarabanko & Tarabanko, 2017).

Biological and Ecological Impact

Antioxidant Properties

Aromatic aldehydes demonstrate significant antioxidant properties, making them crucial in pharmaceutical applications. They are involved in various chemical reactions that contribute to protecting cells from oxidative stress, a feature that has extensive implications in health and medicine (Rima Laroum et al., 2019).

Environmental Presence and Impact

The presence and impact of similar phenolic compounds in the environment, particularly in aquatic systems, are a matter of concern due to their potential endocrine-disrupting effects. Studies aim to understand their fate, behavior, and interaction with wildlife to ensure environmental safety and establish informed guidelines for their usage (Haman et al., 2015).

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-12-7-11(8-14)5-6-13(12)15-9-10-3-4-10/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEKMQLSZVRVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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